molecular formula C20H15N3O3S B12117624 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide

Cat. No.: B12117624
M. Wt: 377.4 g/mol
InChI Key: CTGMTADATDZJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety.

Preparation Methods

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide typically involves the reaction of phthalic anhydride with appropriate amines and thiazoles under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide include:

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
  • O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate

These compounds share the phthalimide core structure but differ in their substituents, which can significantly affect their chemical properties and applications .

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H15N3O3S/c24-17(22-20-21-10-11-27-20)16(12-13-6-2-1-3-7-13)23-18(25)14-8-4-5-9-15(14)19(23)26/h1-11,16H,12H2,(H,21,22,24)

InChI Key

CTGMTADATDZJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=NC=CS2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.